1-Ethynylcyclopentanecarboxylic acid

Description

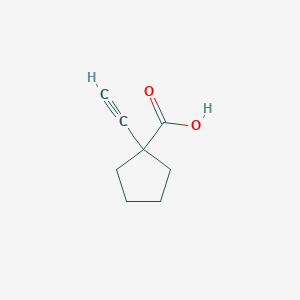

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-8(7(9)10)5-3-4-6-8/h1H,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWTVUGVKFNSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Strategic Importance in Organic Synthesis

The molecular structure of 1-Ethynylcyclopentanecarboxylic acid, with the chemical formula C8H8O2, is characterized by a five-membered cyclopentane (B165970) ring. This ring is substituted at the C1 position with both a carboxylic acid group (-COOH) and an ethynyl (B1212043) group (-C≡CH). This unique arrangement of functional groups on a compact carbocyclic scaffold bestows upon the molecule a distinct set of properties and a high degree of strategic importance in the field of organic synthesis.

The cyclopentane ring, a common motif in a multitude of natural products and biologically active compounds, provides a rigid and three-dimensional framework. beilstein-journals.org This inherent rigidity can be advantageous in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. The incorporation of a cyclopentane scaffold can also enhance the metabolic stability of a drug candidate. nih.gov

The strategic importance of this compound in organic synthesis is further amplified by the presence of two highly versatile functional groups. The terminal alkyne (ethynyl group) is a gateway to a vast array of chemical transformations. It can readily participate in reactions such as nucleophilic additions, hydrogenations, and various coupling reactions. nih.gov This allows for the facile introduction of diverse molecular fragments and the construction of more complex molecular architectures. The carboxylic acid group, on the other hand, is a cornerstone of organic chemistry, enabling the formation of esters, amides, and other derivatives, and can also participate in a range of functional group interconversions.

Overview of Distinctive Functional Group Interactions

The dual functionality of 1-Ethynylcyclopentanecarboxylic acid dictates its potential interactions at a molecular level. The carboxylic acid moiety, with its acidic proton and polarized carbonyl group, is a strong hydrogen bond donor and acceptor. This capability is crucial for molecular recognition events, such as the binding of a drug molecule to its protein target. The ability to form strong intermolecular hydrogen bonds also influences the compound's physical properties, such as its melting point and solubility.

The ethynyl (B1212043) group, with its triple bond, is a region of high electron density, making it capable of participating in π-π stacking interactions with other aromatic or unsaturated systems. Furthermore, the terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to generate a powerful nucleophile, an acetylide anion. This reactivity is fundamental to many carbon-carbon bond-forming reactions. The triple bond itself can also act as a ligand for transition metals, facilitating a rich and diverse range of catalytic transformations.

Contextualization Within Cyclopentane Containing Scaffolds in Chemical Science

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. youtube.comamazonaws.com

Identification of Key Disconnections and Target Synthons

For this compound, the most apparent disconnections are at the bonds connected to the quaternary C1 carbon. Breaking the C1–C(O)OH bond and the C1–C≡CH bond provides two primary synthons: a cyclopentyl cation bearing an ethynyl group and a carboxylate anion, or a cyclopentyl anion with a carboxylic acid group and an electrophilic acetylene (B1199291) equivalent.

A more practical approach involves disconnecting the bonds forming the cyclopentane ring itself or the functional groups from a pre-existing cyclopentane core. Key disconnections and the corresponding synthons are outlined below:

Disconnection of Functional Groups: This strategy involves disconnecting the ethynyl and carboxylic acid groups. This leads to a key intermediate, a 1-substituted cyclopentane, and synthons for the alkyne and carboxyl groups. For instance, a cyclopentanone (B42830) precursor is a common target, which can then be functionalized.

Ring Formation Disconnection ([3+2] Cycloaddition): The five-membered ring can be disconnected to reveal a three-carbon component and a two-carbon component. organic-chemistry.org This strategy is powerful for constructing highly substituted cyclopentanes. nih.gov For example, a formal [3+2] cycloaddition of a cyclopropyl (B3062369) ketone with an alkene could be envisioned to form the cyclopentane core. organic-chemistry.org

| Disconnection Approach | Bond(s) Cleaved | Target Synthons | Potential Reagents |

|---|---|---|---|

| Functional Group Removal | C1-COOH, C1-C≡CH | Cyclopentyl cation/anion, -COOH, +C≡CH | Cyclopentanone, CO2, Ethynylmagnesium bromide |

| [3+2] Cycloaddition | C1-C2, C1-C5 | 1,3-dipole and a dipolarophile | Palladium-catalyzed trimethylenemethane cycloaddition precursors organic-chemistry.orgnih.gov |

| Ring-Closing Metathesis (RCM) | One C-C bond in the ring | Acyclic diene or enyne | Grubbs' catalyst |

The Thorpe-Ingold effect suggests that the presence of a quaternary carbon can facilitate ring formation by reducing the entropic barrier and decreasing the bond angle strain in the transition state. baranlab.org This principle supports strategies that form the ring in the final stages.

Strategic Functional Group Interconversions (FGIs) and Additions (FGAs)

Functional Group Interconversion (FGI) and Functional Group Addition (FGA) are crucial tactics in synthesis design. youtube.com Once a core structure is established, these steps allow for the introduction and modification of the required ethynyl and carboxylic acid moieties.

From a Cyclopentanone Precursor: A common strategy would begin with cyclopentanone. The quaternary center can be established by α-alkylation. The introduction of the ethynyl and carboxylic acid groups can be achieved through various FGIs and FGAs. For example, a nitrile group (-CN) can be introduced, which can later be hydrolyzed to a carboxylic acid. The ethynyl group can be added via nucleophilic attack of an acetylide on a ketone.

From a Dicarboxylic Acid: A Dieckmann condensation of a suitable seven-carbon dicarboxylic acid ester (like pimelic acid derivatives) can form a β-keto ester on a cyclopentane ring. youtube.com This keto group provides a handle for further functionalization, such as the introduction of the ethynyl group, while the ester can be hydrolyzed and decarboxylated or retained.

| Precursor Functional Group | Target Functional Group | Reaction Type | Typical Reagents |

|---|---|---|---|

| Ketone (C=O) | Tertiary alcohol with ethynyl group | FGA (Nucleophilic Addition) | Ethynylmagnesium bromide, Trimethylsilylacetylene with BuLi |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | FGI (Hydrolysis) | H3O+, heat; or NaOH, H2O then H3O+ |

| Ester (-COOR) | Carboxylic Acid (-COOH) | FGI (Hydrolysis) | NaOH, H2O then H3O+ (Saponification) |

| Alkene (=CH2) | Terminal Alkyne (-C≡CH) | FGI (e.g., via di-bromo intermediate) | 1. Br2; 2. NaNH2 (strong base) |

Design of Convergent and Linear Synthetic Sequences

The assembly of this compound can be approached through either a linear or a convergent synthesis. fiveable.medifferencebetween.com

The choice between a linear and convergent strategy depends on the complexity of the starting materials and the efficiency of the individual reactions. fiveable.me For a relatively small molecule like this compound, a well-planned linear sequence from an advanced intermediate like a substituted cyclopentanone can be highly effective.

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule's core with the desired functionalities already incorporated or positioned for easy introduction.

Formation of the Cyclopentane Core bearing the Ethynyl and Carboxylic Acid Functions

This approach involves cyclization reactions where the open-chain precursor already contains the necessary carbon atoms and functional groups (or their immediate precursors).

Intramolecular Cyclization: An appropriately substituted acyclic precursor could be cyclized to form the cyclopentane ring. For instance, an intramolecular iodo-aldol cyclization of a prochiral α-substituted enoate aldehyde could potentially create the cyclopentane ring with a quaternary center. organic-chemistry.org Another method is the Conia-ene reaction of acetylenic β-dicarbonyl compounds, which can generate methylene (B1212753) cyclopentanes containing all-carbon quaternary centers. organic-chemistry.org The resulting exocyclic double bond could then be further manipulated into an ethynyl group.

Dieckmann Condensation: As mentioned previously, the intramolecular cyclization of a substituted heptanedioate (B1236134) ester can directly form a 2-oxocyclopentanecarboxylate. youtube.com The ethynyl group would then need to be installed at the C2 position.

Late-Stage Functionalization Strategies for Alkyne and Carboxyl Introduction

Late-stage functionalization (LSF) is a powerful strategy where C-H bonds or other functionalities on a pre-formed molecular scaffold are converted into desired functional groups at a late step in the synthesis. nih.gov This can significantly shorten synthetic routes.

Carboxyl Introduction: A pre-formed 1-ethynylcyclopentane could, in principle, be carboxylated. While direct C(sp³)–H carboxylation at a quaternary center is challenging, methods are emerging for the functionalization of cycloalkanes. For example, palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the potential for functionalizing these rings using a native directing group. nih.govnih.gov A more traditional approach would involve converting a different functional group, such as a hydroxyl group, into a carboxylic acid via oxidation.

Alkyne Introduction: Introducing an alkyne group onto a cyclopentanecarboxylic acid scaffold is a plausible LSF strategy. For instance, starting with 1-hydroxycyclopentanecarboxylic acid, the hydroxyl group could be converted into a good leaving group and substituted with an acetylide nucleophile. Alternatively, radical-based methods could be employed to introduce the alkyne precursor. nih.gov Recent advances have shown methods for the insertion of alkynes into C-C bonds, although this is more complex. researchgate.net

These strategies highlight the diverse and flexible approaches available to synthetic chemists for the construction of complex molecules like this compound.

Utilization of Named Reactions in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the core structure of this compound relies on established, powerful bond-forming reactions. Named reactions provide reliable and well-understood methods for assembling both the cyclopentane ring and for introducing key functional groups.

Two pivotal named reactions applicable to this synthesis are the Dieckmann Condensation for the formation of the carbocyclic ring and the Sonogashira Coupling for the introduction of the ethynyl moiety.

Dieckmann Condensation : This reaction is an intramolecular Claisen condensation of a diester, which is catalyzed by a base to form a β-keto ester. pw.livenumberanalytics.com It is a cornerstone for the synthesis of 5- and 6-membered rings. youtube.comorganic-chemistry.org For the synthesis of a cyclopentane precursor, a starting material such as a hexane-1,6-dioic acid (adipic acid) derivative is typically used. organicchemistrytutor.com The process involves converting the diacid to a diester, followed by treatment with a strong base like sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the second ester group intramolecularly, cyclizing to form a five-membered ring. pw.liveorganicchemistrytutor.com The resulting cyclopentanone β-keto ester is a versatile intermediate that can be further functionalized. youtube.com

Sonogashira Coupling : To introduce the ethynyl group, the Sonogashira coupling is a highly effective and widely used cross-coupling reaction. numberanalytics.com This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org In a potential synthesis of the target molecule, a precursor such as a 1-halocyclopentanecarboxylate derivative would be reacted with a protected alkyne like trimethylsilylacetylene. libretexts.org The reaction proceeds under mild conditions and shows broad functional group tolerance, making it suitable for complex molecule synthesis. wikipedia.org

Table 1: Key Named Reactions in Synthesis

| Named Reaction | Description | Role in Synthesis |

| Dieckmann Condensation | Base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester. pw.liveorganic-chemistry.org | Formation of the core cyclopentane ring structure. youtube.com |

| Sonogashira Coupling | Palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org | Introduction of the ethynyl group onto the cyclopentane scaffold. |

Modern Catalytic Methods in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For a molecule like this compound, both transition-metal catalysis and organocatalysis offer powerful tools for its construction.

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Group Introduction

As mentioned, the Sonogashira coupling is a premier method for introducing the ethynyl group. The reaction's catalytic cycle involves two interconnected metallic components: palladium and copper. numberanalytics.comlibretexts.org

The generally accepted mechanism involves two separate catalytic cycles that work in concert:

Palladium Cycle : A palladium(0) catalyst undergoes oxidative addition with the vinyl or aryl halide (e.g., a 1-halocyclopentane derivative). This forms a palladium(II) intermediate.

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.

Reductive Elimination : The resulting palladium(II) complex, now bearing both the cyclopentane ring and the ethynyl group, undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst, thus completing the cycle. numberanalytics.com

While the classic Sonogashira reaction uses a copper co-catalyst, concerns over the formation of alkyne homocoupling byproducts (Glaser coupling) have led to the development of copper-free versions. wikipedia.org These often rely on more sophisticated palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the reaction. libretexts.org

Table 2: Examples of Catalyst Systems for Sonogashira Coupling

| Catalyst System | Base | Solvent | Key Features |

| PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / DMF | Classic conditions, widely applicable. organic-chemistry.org |

| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | NMP | Copper-free, effective for aryl chlorides. libretexts.org |

| Dipyridylpalladium Complex | Pyrrolidine / TBAA | Water / NMP | Copper-free, operates in greener solvents like water. wikipedia.org |

Organocatalytic Approaches for Stereoselective Cyclopentane Ring Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, allowing for the construction of chiral molecules with high enantioselectivity. For the cyclopentane ring system, organocatalytic cascade reactions, particularly those involving Michael additions, are highly effective. beilstein-journals.orgresearchgate.net

A representative approach is the double Michael addition cascade. acs.org In this strategy, a precursor like a β-keto ester bearing an electron-deficient olefin can react with an α,β-unsaturated aldehyde. acs.org The reaction is often catalyzed by a chiral secondary amine, such as an O-TMS-protected diphenylprolinol. The catalyst activates the unsaturated aldehyde by forming a transient iminium ion, which then undergoes a conjugate addition (Michael reaction) with the nucleophilic keto ester. This is followed by a second, intramolecular Michael addition to form the cyclopentane ring. acs.orgdntb.gov.ua Such cascade processes can create multiple new bonds and stereocenters in a single step with excellent control over the stereochemical outcome. acs.orgresearchgate.net

Process Optimization and Green Chemistry Principles in Synthesis

Modern pharmaceutical and chemical manufacturing places a strong emphasis on process efficiency and sustainability. nd.edu The principles of green chemistry guide the development of synthetic routes to minimize environmental impact and improve safety and cost-effectiveness. mdpi.comacs.org

Reaction Efficiency and Yield Enhancement Strategies

Maximizing the yield of a chemical reaction is a primary goal of process optimization, as it directly reduces waste and improves economic viability. catalysis.blognumberanalytics.com Several factors can be fine-tuned to enhance the efficiency of the catalytic reactions used to synthesize this compound. numberanalytics.comresearchgate.net

Key strategies include:

Catalyst Optimization : Modifying the catalyst's physical and chemical properties, including the choice of metal, ligands, and support, can significantly boost activity and selectivity. catalysis.blog Optimizing catalyst loading is also crucial to balance reaction rate with cost. deskera.com

Condition Adjustment : Systematically adjusting parameters such as temperature, pressure, reactant concentration, and reaction time can identify the optimal environment for product formation while minimizing side reactions. researchgate.netdeskera.com

Process Intensification : Modern techniques like flow chemistry, where reactants are continuously passed through a reactor, can offer superior control over reaction conditions, leading to enhanced reaction rates, improved safety, and higher yields compared to traditional batch processing. numberanalytics.com

Table 3: Strategies for Yield Enhancement

| Strategy | Parameters to Control | Desired Outcome |

| Catalyst Selection | Metal center, ligand structure, catalyst loading. deskera.com | Increased activity, selectivity, and turnover number. |

| Reaction Conditions | Temperature, pressure, concentration, solvent, mixing rate. researchgate.net | Higher conversion rates and reduced byproduct formation. |

| Reagent Addition | Rate of addition, stoichiometry. | Control of reaction kinetics and selectivity. deskera.com |

| Process Technology | Batch vs. flow chemistry, reactor design. numberanalytics.com | Improved heat/mass transfer, enhanced safety, higher throughput. |

Solvent Selection and Waste Minimization in Preparation

Solvents are a major contributor to the waste generated in chemical synthesis, often accounting for a large portion of the total mass in a process. nd.edu Green chemistry principles advocate for the reduction or replacement of hazardous organic solvents with more environmentally benign alternatives. jddhs.com

The selection of solvents is guided by safety, health, and environmental criteria. Solvents are often categorized as:

Preferred : Water, ethanol, isopropanol, ethyl acetate. These are generally non-toxic and derived from renewable resources. mdpi.comaltlaboratories.com

Usable : Heptane, toluene, 2-MeTHF. These are acceptable but have some environmental or safety drawbacks.

Undesirable : Dichloromethane, chloroform, benzene, diethyl ether. These are often toxic, carcinogenic, or highly flammable and should be avoided.

Scalability Considerations for Preparative Research

A plausible and scalable synthetic pathway to this compound is a two-step sequence commencing with the readily available Cyclopentanecarboxylic acid. This sequence involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene, such as Ethynyltrimethylsilane. Subsequent deprotection of the silyl (B83357) group affords the target molecule.

The initial step, the formation of Cyclopentanecarbonyl chloride, is a standard and highly scalable industrial process. Typically, this is achieved by treating Cyclopentanecarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. These reagents are effective and the reactions can be performed in large reactors with good temperature control.

The subsequent Sonogashira coupling of Cyclopentanecarbonyl chloride with Ethynyltrimethylsilane represents the key carbon-carbon bond-forming step. The Sonogashira reaction is a powerful and versatile cross-coupling reaction widely used in the pharmaceutical and fine chemical industries. Its scalability has been well-demonstrated for a variety of substrates. The use of a protected alkyne like Ethynyltrimethylsilane is advantageous for large-scale work as it is a liquid and easier to handle than acetylene gas. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

The final step is the deprotection of the trimethylsilyl (B98337) group to unveil the terminal alkyne. This can be achieved under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by using a simple base such as potassium carbonate in methanol. The choice of deprotection conditions can be optimized to ensure high yield and purity on a larger scale, while minimizing waste streams.

This synthetic approach is amenable to large-scale production due to the following considerations:

Commercially Available Starting Materials: Cyclopentanecarboxylic acid and Ethynyltrimethylsilane are commercially available in bulk quantities.

Well-Established Reactions: The conversion of a carboxylic acid to an acyl chloride and the Sonogashira coupling are robust and well-understood industrial processes.

Avoidance of Hazardous Reagents: This route avoids the large-scale generation and handling of potentially unstable organometallic intermediates derived from unprotected acetylene.

The following tables outline the key transformations and the scalability of the proposed synthetic route.

Table 1: Key Transformations for the Scalable Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

| 1 | Cyclopentanecarboxylic acid | Thionyl chloride | - | Cyclopentanecarbonyl chloride | Acyl chloride formation |

| 2 | Cyclopentanecarbonyl chloride | Ethynyltrimethylsilane | Palladium catalyst, Copper(I) iodide, Amine base | 1-(Cyclopentanecarbonyl)-2-(trimethylsilyl)acetylene | Sonogashira coupling |

| 3 | 1-(Cyclopentanecarbonyl)-2-(trimethylsilyl)acetylene | - | Potassium carbonate, Methanol | This compound | Deprotection |

Table 2: Scalability Analysis of the Proposed Synthetic Route

| Step | Scalability Advantages | Potential Challenges for Scale-up |

| 1. Acyl Chloride Formation | High-yielding, well-established industrial process. | Handling of corrosive and toxic reagents like thionyl chloride requires specialized equipment. |

| 2. Sonogashira Coupling | High functional group tolerance, mild reaction conditions, catalytic process. | Cost of palladium catalyst can be a factor; removal of metal residues from the final product is necessary. |

| 3. Deprotection | Mild reaction conditions, simple work-up procedures. | Complete removal of silyl byproducts may require careful purification. |

Applications of 1 Ethynylcyclopentanecarboxylic Acid As a Versatile Intermediate in Advanced Organic Synthesis

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

While derivatives of cyclopentanecarboxylic acid have been explored in medicinal chemistry for their potential biological activities, there is limited specific information on pharmaceutical intermediates or active compounds synthesized directly from 1-Ethynylcyclopentanecarboxylic acid. The potential for this compound to serve as a scaffold is clear, but concrete examples of its incorporation into biologically active molecules with reported pharmacological data are not available in the reviewed literature.

Development of Novel Heterocyclic Systems

The terminal alkyne and carboxylic acid functionalities of this compound make it a theoretical candidate for the synthesis of various heterocyclic systems through intramolecular cyclization or intermolecular reactions. However, specific studies demonstrating its practical application in the development of novel heterocyclic frameworks are not extensively reported. General methodologies for the synthesis of heterocycles from compounds containing alkynes and carboxylic acids exist, but direct application with this specific substrate is not a focus of current literature.

Application in Polymer Chemistry and Material Science Precursors

The ethynyl (B1212043) group suggests potential for this compound to be used as a monomer in polymerization reactions, potentially leading to novel polymers with interesting material properties. However, a review of the literature did not yield studies focused on the polymerization of this specific compound or its use as a precursor in material science.

Stereocontrol and Regiocontrol in Downstream Synthetic Pathways

The stereoselective synthesis of substituted cyclopentane (B165970) rings is a significant area of research. While methods exist for controlling stereochemistry in reactions involving cyclopentane derivatives, there is a lack of specific studies focusing on how the this compound scaffold is utilized to direct stereocontrol and regiocontrol in subsequent synthetic transformations.

Theoretical and Computational Chemistry Studies of 1 Ethynylcyclopentanecarboxylic Acid

Electronic Structure and Bonding Characteristics Analysis

A computational analysis of 1-Ethynylcyclopentanecarboxylic acid would typically begin with the calculation of its electronic structure. This would involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine the molecule's orbital energies, electron density distribution, and electrostatic potential.

Key aspects to be investigated would include:

Molecular Orbital Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO would provide insights into its kinetic stability and electronic excitation properties.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis would be employed to characterize the bonding within the molecule. This would reveal the nature of the covalent bonds, including the hybridization of atoms in the cyclopentane (B165970) ring, the carboxylic acid group, and the ethynyl (B1212043) group. The analysis would also quantify bond orders and identify any significant non-covalent interactions.

Charge Distribution: Calculation of atomic charges (e.g., Mulliken, Hirshfeld, or NBO charges) would illustrate the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with other reagents.

A hypothetical data table summarizing such findings might look like this:

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | (Value in eV) | (e.g., B3LYP/6-311G) |

| LUMO Energy | (Value in eV) | (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap | (Value in eV) | (e.g., B3LYP/6-311G) |

| Dipole Moment | (Value in Debye) | (e.g., B3LYP/6-311G) |

Conformational Landscapes and Energy Minimization Studies

The cyclopentane ring in this compound is not planar and can adopt several conformations. Computational chemistry would be essential to explore its conformational landscape.

Potential Energy Surface Scan: A systematic scan of the potential energy surface by rotating key dihedral angles (e.g., around the C-C bonds of the ring and the C-COOH bond) would identify all possible stable conformers.

Geometry Optimization: Each identified conformer would be subjected to geometry optimization to find its lowest energy structure. This process minimizes the forces on each atom, resulting in a stable molecular geometry.

Relative Energies and Population: The relative energies of the different conformers would be calculated to determine their thermodynamic stability. From these energies, the Boltzmann population of each conformer at a given temperature could be predicted, providing insight into the predominant shapes the molecule adopts.

A summary of conformational analysis data could be presented as follows:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) (degrees) | Boltzmann Population (%) |

| 1 (Envelope) | 0.00 | (Specify angles) | (Calculated value) |

| 2 (Twist) | (Calculated value) | (Specify angles) | (Calculated value) |

Spectroscopic Property Prediction and Experimental Validation

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman spectra) is a standard output of quantum chemical calculations. The predicted spectra would show characteristic peaks for the C≡C stretch of the ethynyl group, the C=O and O-H stretches of the carboxylic acid, and various C-H and C-C vibrations of the cyclopentane ring.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C NMR) can be predicted with good accuracy. These predictions would help in the assignment of experimental NMR spectra and in confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the molecule's color (or lack thereof).

A table comparing predicted and hypothetical experimental data might be structured as:

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: ν(C≡C) (cm⁻¹) | (Calculated value) | (Measured value) |

| IR: ν(C=O) (cm⁻¹) | (Calculated value) | (Measured value) |

| ¹³C NMR: δ(C≡C) (ppm) | (Calculated value) | (Measured value) |

| ¹³C NMR: δ(COOH) (ppm) | (Calculated value) | (Measured value) |

| UV-Vis: λmax (nm) | (Calculated value) | (Measured value) |

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for studying the mechanisms of chemical reactions involving this compound.

Transition State Searching: For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction pathway.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, a key parameter that determines the reaction rate.

Reaction Pathway Mapping: The entire reaction pathway, from reactants to products through the transition state, can be mapped out using methods like Intrinsic Reaction Coordinate (IRC) calculations. This provides a detailed picture of the bond-breaking and bond-forming processes.

For a hypothetical reaction, such as the addition of a nucleophile to the ethynyl group, the following data could be generated:

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactants | Optimized Geometry | 0.0 |

| Transition State | Optimized Geometry | (Calculated Activation Energy) |

| Products | Optimized Geometry | (Calculated Reaction Energy) |

Predictive Modeling for Reactivity and Selectivity

Building on the electronic structure and reaction mechanism studies, predictive models for the reactivity and selectivity of this compound could be developed.

Reactivity Descriptors: Various reactivity descriptors derived from conceptual DFT, such as Fukui functions, local softness, and electrophilicity index, could be calculated. These descriptors would predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

Stereoselectivity and Regioselectivity: For reactions that can yield multiple products, computational modeling can predict the stereoselectivity (e.g., diastereoselectivity or enantioselectivity) and regioselectivity. By comparing the activation energies for the different pathways leading to the various products, the most favorable pathway and therefore the major product can be identified.

A predictive reactivity table might include:

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| C (ethynyl α) | (Calculated value) | (Calculated value) |

| C (ethynyl β) | (Calculated value) | (Calculated value) |

| C (carbonyl) | (Calculated value) | (Calculated value) |

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Continuous Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, scalability, and process control. durham.ac.ukrsc.org For the synthesis of 1-Ethynylcyclopentanecarboxylic acid and its derivatives, flow chemistry could enable more efficient and safer handling of reactive intermediates. For instance, the introduction of the ethynyl (B1212043) group, which can involve hazardous reagents, could be performed in a controlled manner within a microreactor, minimizing risks. researchgate.net

Continuous flow processes have been successfully developed for the synthesis of various carboxylic acids, often utilizing tube-in-tube reactors for gas-liquid reactions, such as carboxylation using carbon dioxide. durham.ac.ukresearchgate.net Similar setups could be envisioned for the synthesis of this compound. Furthermore, multi-step syntheses of complex pharmaceutical intermediates have been achieved in continuous flow, suggesting that the derivatization of this compound could be streamlined into a fully automated process. acs.org

| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Projected) | Reference |

| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reaction volumes at any given time, better heat dissipation, and containment of hazardous intermediates. | durham.ac.uk |

| Scalability | Often requires significant redevelopment for scale-up. | Scaling out by running multiple reactors in parallel or longer reaction times. | rsc.org |

| Process Control | Difficult to precisely control reaction parameters like temperature and mixing. | Precise control over reaction time, temperature, and stoichiometry. | rsc.org |

| Efficiency | May involve multiple isolation and purification steps. | Potential for in-line purification and telescoping of reaction steps. | acs.org |

Exploitation in Photocatalysis and Electrosynthesis

Modern synthetic methods like photocatalysis and electrosynthesis are gaining traction as environmentally friendly alternatives to traditional chemical transformations. rsc.orgrsc.org These techniques could open new reaction pathways for this compound.

Photocatalysis: The terminal alkyne moiety of this compound is a prime target for photocatalytic transformations. Visible-light-mediated reactions have been shown to functionalize alkynes in various ways, including carboxylation with CO2 to form dicarboxylic acids. acs.orgacs.org This suggests a potential route to further elaborate the structure of this compound under mild conditions. Metallaphotoredox catalysis, for example, has been used for the stereodivergent carboallylation of terminal alkynes, a reaction that could be adapted to introduce diverse functional groups onto the ethynyl substituent of the target molecule. nih.gov

Electrosynthesis: Electrochemical methods offer a reagent-free way to achieve oxidations and reductions. The carboxylic acid group can be a handle for electrosynthesis. For instance, the Kolbe electrolysis of carboxylic acids is a well-known method for generating radicals and forming new carbon-carbon bonds. nih.govgre.ac.ukacs.org Applying this to this compound could lead to novel dimeric structures or the introduction of other alkyl groups. Electrosynthesis is increasingly recognized as a green and efficient synthetic tool, and its application to carboxylic acid derivatives is an active area of research. rsc.orgresearchgate.net

Biocatalytic Transformations and Enzymatic Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. While specific enzymatic transformations of this compound have not been reported, the reactivity of its functional groups suggests several possibilities.

Enzymes are known to act on both alkynes and carboxylic acids. For instance, certain hydrolases can operate in organic solvents and could potentially be used for the esterification or amidation of the carboxylic acid group. The ethynyl group, while less common in nature, can also be a substrate for certain enzymes. The development of artificial biocatalytic cascades could enable the conversion of simple cyclic precursors into functionalized cyclopentane (B165970) derivatives.

Future research could focus on screening for existing enzymes or engineering new ones that can selectively modify this compound. This could involve, for example, the enzymatic hydration of the alkyne to a ketone or the stereoselective reduction of the triple bond.

| Potential Enzymatic Reaction | Enzyme Class | Possible Product |

| Esterification/Amidation | Hydrolase (e.g., Lipase) | Ester or amide derivatives |

| Hydration of alkyne | Hydratase | 1-(1-Ketoethyl)cyclopentanecarboxylic acid |

| Reduction of alkyne | Reductase | 1-Vinylcyclopentanecarboxylic acid or 1-Ethylcyclopentanecarboxylic acid |

Development of Novel Analytical Methods for Characterization

The unique structure of this compound, containing both a terminal alkyne and a carboxylic acid, requires a combination of analytical techniques for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show a characteristic signal for the acetylenic proton around 2 ppm. openochem.org The carboxylic acid proton would appear as a broad signal downfield, typically between 10-12 ppm. oregonstate.edulibretexts.org In 13C NMR, the sp-hybridized carbons of the alkyne would resonate around 65-85 ppm (terminal) and 70-100 ppm (internal), while the carbonyl carbon of the carboxylic acid would be found in the 160-185 ppm range. openochem.orgoregonstate.edu

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, weak absorption around 3300 cm-1 for the ≡C-H stretch and another weak absorption around 2100 cm-1 for the C≡C triple bond stretch. libretexts.orgyoutube.com The carboxylic acid would exhibit a very broad O-H stretching band from 2500-3300 cm-1 and a strong carbonyl (C=O) stretching band around 1710 cm-1. libretexts.orgorgchemboulder.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For carboxylic acids, characteristic fragmentation includes the loss of -OH (17 amu) and -COOH (45 amu). libretexts.org

Advanced analytical techniques could also be employed. For instance, hyphenated techniques like GC-MS and LC-MS would be invaluable for the separation and identification of this compound from complex mixtures and for the analysis of its derivatives. ijpsjournal.comsemanticscholar.org

| Analytical Technique | Characteristic Signal/Feature for this compound | Reference |

| 1H NMR | Acetylenic proton (~2 ppm), Carboxylic acid proton (10-12 ppm, broad) | openochem.orgoregonstate.edu |

| 13C NMR | Alkyne carbons (65-100 ppm), Carbonyl carbon (160-185 ppm) | openochem.orgoregonstate.edu |

| IR Spectroscopy | ≡C-H stretch (~3300 cm-1), C≡C stretch (~2100 cm-1), O-H stretch (2500-3300 cm-1, broad), C=O stretch (~1710 cm-1) | libretexts.orgorgchemboulder.com |

| Mass Spectrometry | Molecular ion peak, Fragments corresponding to loss of -OH and -COOH | libretexts.org |

Computational Design of Functionalized Derivatives and Their Applications

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. nih.gov These methods can be used to predict the properties of molecules and to design new ones with desired functionalities. For this compound, computational approaches could be used to design derivatives with specific biological activities or material properties.

The alkyne group is a versatile handle for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to attach a wide variety of molecules to the ethynyl group of this compound. Computational docking studies could be used to design derivatives that bind to specific biological targets, such as enzymes or receptors. This could lead to the development of new therapeutic agents.

In materials science, the rigid, linear nature of the ethynyl group could be exploited to create novel polymers or molecular scaffolds. Computational modeling could be used to predict the electronic and mechanical properties of such materials, guiding their synthesis and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.